P2X4 Antagonist Activity: This Compound vs. Closest Para-Halogen Analog (Chloro)
1-(2-(4-Bromophenoxy)ethyl)-4-methylpiperidine displays measurable antagonist activity at the human P2X4 receptor with an IC₅₀ of 8.34 μM in a Ca²⁺ influx assay using 1321N1 astrocytoma cells [1]. No published P2X4 activity data exist for the para-chloro (4-Cl) or para-fluoro (4-F) analogs. Because purinergic P2X4 is an emerging target in neuropathic pain and neuroinflammation, the availability of even a single quantitative data point for the bromo analog provides a reference that is absent for other halogen congeners.
| Evidence Dimension | P2X4 receptor antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 8.34 μM (8,340 nM) |
| Comparator Or Baseline | Para-chloro analog (1-(2-(4-chlorophenoxy)ethyl)-4-methylpiperidine): no P2X4 data reported; Para-fluoro analog: no data reported |
| Quantified Difference | Only the bromo analog has a reported P2X4 IC₅₀ value; difference relative to Cl/F analogs is unquantifiable due to absence of comparator data |
| Conditions | Human P2X4 receptor expressed in human 1321N1 astrocytoma cells; reduction in intracellular Ca²⁺ influx; 30 min incubation |
Why This Matters
For researchers building a screening cascade against P2X4, the bromo compound is the only para-halogen phenoxyethylpiperidine with a publicly available potency anchor—enabling direct SAR comparison with non-halogen or ortho/meta-substituted analogs.
- [1] BindingDB. BDBM50596636 / CHEMBL5181561: Antagonist activity at human P2X4 receptor, IC₅₀ = 8.34E+3 nM. View Source
